molecular formula C10H16N2 B1275261 N-(pyridin-4-ylmethyl)butan-2-amine CAS No. 869941-69-5

N-(pyridin-4-ylmethyl)butan-2-amine

Cat. No. B1275261
M. Wt: 164.25 g/mol
InChI Key: CPSUFMPNNGXEMJ-UHFFFAOYSA-N
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Description

The compound "N-(pyridin-4-ylmethyl)butan-2-amine" is a nitrogen-containing heterocyclic compound that is part of a broader class of chemicals with potential applications in medicinal chemistry and materials science. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and properties of related compounds, which can be used to infer information about "N-(pyridin-4-ylmethyl)butan-2-amine".

Synthesis Analysis

The synthesis of related N-arylpyrimidin-2-amine derivatives is described using optimized Buchwald-Hartwig amination conditions, which could potentially be adapted for the synthesis of "N-(pyridin-4-ylmethyl)butan-2-amine" . Additionally, the reaction of 2,6-bis(bromomethyl)pyridine with primary amines to give N,N'-dialkyl-2,11-diaza3.3pyridinophanes suggests a possible synthetic route for the target compound by reacting a suitable dibromopyridine with butan-2-amine .

Molecular Structure Analysis

The molecular structure of related compounds such as the N,N'-di-tert-butyl-2,11-diaza3.3pyridinophane shows that the pyridyl rings can adopt a roughly parallel arrangement, which may be relevant for the spatial configuration of "N-(pyridin-4-ylmethyl)butan-2-amine" . The dihedral angle observed in 4-methyl-N-(3-methylphenyl)pyridin-2-amine provides insight into the potential twisting of the pyridine ring relative to attached groups in similar compounds .

Chemical Reactions Analysis

The papers discuss various chemical reactions involving pyridine derivatives. For instance, the complexation of a tetradentate ligand derived from pyridine with cadmium(II) indicates the potential coordination chemistry of pyridine-containing compounds . The reduction of N-(pyrrol-2-yl)imines to secondary amines also provides a precedent for the reactivity of nitrogen-containing heterocycles that could be relevant for "N-(pyridin-4-ylmethyl)butan-2-amine" .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their crystal structures and spectroscopic data. For example, the crystal structure of 4-methyl-N-(3-methylphenyl)pyridin-2-amine reveals the presence of hydrogen bonding and π-π interactions, which could also be expected in "N-(pyridin-4-ylmethyl)butan-2-amine" . The electronic properties of N-(pyridin-2-yl)thiazol-2-amine, such as tautomeric preferences and electron distribution, provide a basis for understanding the electronic characteristics of similar pyridine derivatives .

Scientific Research Applications

Application in Non-linear Optics

  • Scientific Field: Material Science, Optics
  • Summary of Application: The compound and its derivatives were intercalated within a layered structure of zirconium 4-sulfophenylphosphonate. The intercalated molecules were placed between SO3H groups of the host layers .
  • Methods of Application: The mutual positions and orientations of the intercalated molecules were solved by molecular simulation methods and compared with the presented experimental results .
  • Results or Outcomes: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers. The dipole moments of the guests in the final models were calculated to illustrate potential use of these materials in non-linear optics .

Application in Alzheimer’s Disease Research

  • Scientific Field: Medicinal Chemistry, Neuroscience
  • Summary of Application: A compound similar to “N-(pyridin-4-ylmethyl)butan-2-amine” was identified as a novel potent binder to human AD aggregated tau with modest selectivity versus aggregated β-amyloid (Aβ) .
  • Methods of Application: The compound was selected using 2D fragment-based similarity and 3D pharmacophoric and shape similarity to known selective tau aggregate binders .
  • Results or Outcomes: Initial medicinal chemistry efforts identified key elements for potency and selectivity, as well as suitable positions for radiofluorination, leading to a first generation of fluoroalkyl-substituted quinoline tau binding ligands with suboptimal physicochemical properties .

Application in Carbon Capture and Utilisation

  • Scientific Field: Environmental Science, Chemical Engineering
  • Summary of Application: Amine-based materials, like the one you mentioned, are being developed for the capture of CO2 from dilute sources and conversion into higher-value products .
  • Methods of Application: The application of these materials involves their use as solid CO2 sorbents and as catalyst modifiers for CO2 electrochemical reduction .
  • Results or Outcomes: The research is ongoing, and advancing lab-scale research into a pilot or industrial-scale application is fraught with challenges .

Application in Non-linear Optics (Continued)

  • Scientific Field: Material Science, Optics
  • Summary of Application: The compound and its derivatives were intercalated within a layered structure of zirconium 4-sulfophenylphosphonate .
  • Methods of Application: The mutual positions and orientations of the intercalated molecules were solved by molecular simulation methods .
  • Results or Outcomes: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .

Application in Anti-tubercular Agents

  • Scientific Field: Medicinal Chemistry, Microbiology
  • Summary of Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
  • Methods of Application: The compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .
  • Results or Outcomes: The research is ongoing, and the specific results are not mentioned in the available information .

Application in Carbon Capture and Utilisation (Continued)

  • Scientific Field: Environmental Science, Chemical Engineering
  • Summary of Application: Amine-based materials, like the one you mentioned, are being developed for the capture of CO2 from dilute sources and conversion into higher-value products .
  • Methods of Application: The application of these materials involves their use as solid CO2 sorbents and as catalyst modifiers for CO2 electrochemical reduction .
  • Results or Outcomes: The research is ongoing, and advancing lab-scale research into a pilot or industrial-scale application is fraught with challenges .

Future Directions

The future directions for “N-(pyridin-4-ylmethyl)butan-2-amine” could involve its use in the design and synthesis of novel anti-tubercular agents . Additionally, its potential applications in other fields could be explored.

properties

IUPAC Name

N-(pyridin-4-ylmethyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-3-9(2)12-8-10-4-6-11-7-5-10/h4-7,9,12H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSUFMPNNGXEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405892
Record name N-(pyridin-4-ylmethyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-4-ylmethyl)butan-2-amine

CAS RN

869941-69-5
Record name N-(pyridin-4-ylmethyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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